

Spectroscopic Profile of 2-Ethynylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound **2-ethynylphenol** (CAS No: 5101-44-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of **2-ethynylphenol** in research and development settings.

Spectroscopic Data Summary

The empirical formula for **2-ethynylphenol** is C_8H_6O , with a molecular weight of 118.13 g/mol .
[1][2] The spectroscopic data presented below provides a detailed fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

1H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum with detailed assignments for **2-ethynylphenol** is not readily available, a predicted 1H NMR spectrum can be inferred based on the analysis of similar phenolic compounds. The aromatic protons are expected to appear in the range of δ 6.8-7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The

phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, generally in the range of δ 4-8 ppm. The acetylenic proton is expected to be a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum for **2-ethynylphenol** is available through public databases.^[1] For comparison, the experimental ¹³C NMR data for the closely related compound, 2-(phenylethynyl)phenol, shows distinct peaks for the aromatic and acetylenic carbons.^[3]

Assignment	Predicted Chemical Shift (ppm)
C-OH	155-160
C-C≡CH	110-115
Aromatic CH	115-135
C≡CH	80-85
C≡CH	75-80

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a characteristic fingerprint of a molecule and is used to identify functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300 (broad)	O-H stretch	Phenolic hydroxyl
~3300 (sharp)	≡C-H stretch	Terminal alkyne
3100-3000	C-H stretch	Aromatic
~2100	C≡C stretch	Alkyne
1600-1450	C=C stretch	Aromatic ring
~1200	C-O stretch	Phenol

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS) profile for **2-ethynylphenol** is available.[\[1\]](#) The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. Common fragmentation pathways for phenols include the loss of CO and the fragmentation of the substituent group.

m/z	Proposed Fragment
118	[C ₈ H ₆ O] ⁺ (Molecular Ion)
90	[M - CO] ⁺
89	[M - CHO] ⁺

Experimental Protocols

The following sections outline the generalized experimental protocols for obtaining the spectroscopic data for **2-ethynylphenol**.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of phenolic compounds is as follows:



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NMR Experimental Workflow

IR Spectroscopy Protocol

The following outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample like **2-ethynylphenol**.



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FT-IR Experimental Workflow

Mass Spectrometry Protocol

A general protocol for the analysis of **2-ethynylphenol** by GC-MS is described below.



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GC-MS Experimental Workflow

This technical guide provides a foundational understanding of the spectroscopic properties of **2-ethynylphenol**. For more detailed and specific data, it is recommended to consult the primary literature and spectral databases. The provided protocols offer a starting point for the in-house analysis and characterization of this compound.

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References

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- 2. lookchem.com [lookchem.com]
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